molecular formula C23H17ClFNO2 B4569256 (2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile

(2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile

Cat. No.: B4569256
M. Wt: 393.8 g/mol
InChI Key: BTQYYYUOBDVIOF-UNOMPAQXSA-N
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Description

(2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile is a complex organic compound characterized by the presence of a chlorophenyl group, a fluorobenzyl ether, and a methoxyphenyl group

Scientific Research Applications

(2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the fluorobenzyl ether: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.

    Coupling of intermediates: The chlorophenyl and fluorobenzyl ether intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the enenitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Nitro or sulfonic acid derivatives.

Mechanism of Action

The mechanism by which (2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in the substitution pattern and functional groups.

    Caffeine: Although structurally different, caffeine shares some chemical properties, such as the presence of aromatic rings and potential biological activity.

Uniqueness

(2E)-2-(4-chlorophenyl)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO2/c1-27-23-13-16(12-19(14-26)17-7-9-20(24)10-8-17)6-11-22(23)28-15-18-4-2-3-5-21(18)25/h2-13H,15H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQYYYUOBDVIOF-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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